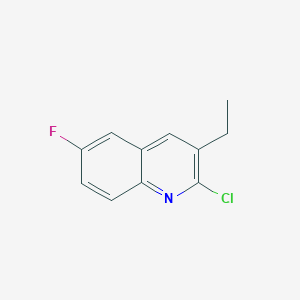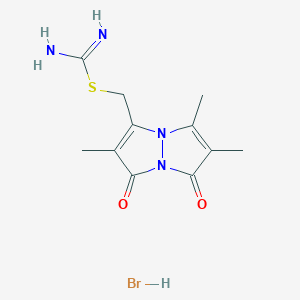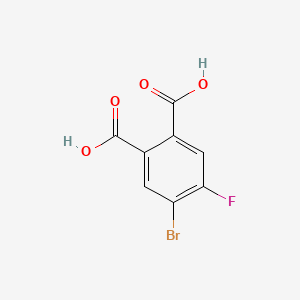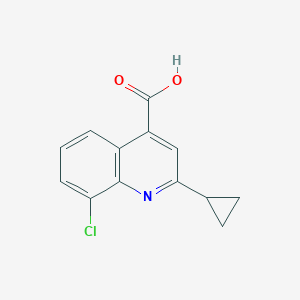
1-(Chloromethoxy)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethoxy)heptane is an organic compound with the molecular formula C8H17ClO It is a chlorinated ether derivative of heptane, characterized by the presence of a chloromethoxy group attached to the first carbon of the heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)heptane can be synthesized through several methods. One common approach involves the reaction of heptanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethoxy)heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of heptanol and other derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of this compound can yield heptane and other reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Heptanol and other alcohol derivatives.
Oxidation: Heptanal and heptanoic acid.
Reduction: Heptane and other hydrocarbons.
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-(Chloromethoxy)heptane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the chloromethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-Chloroheptane: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
Heptanol: Contains a hydroxyl group instead of a chloromethoxy group, leading to different reactivity and applications.
Chloromethyl methyl ether: Contains a chloromethoxy group but is attached to a methyl group instead of a heptane chain.
Uniqueness: 1-(Chloromethoxy)heptane is unique due to the presence of both a chloromethoxy group and a heptane chain, which imparts specific reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
49791-06-2 |
|---|---|
Fórmula molecular |
C8H17ClO |
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
1-(chloromethoxy)heptane |
InChI |
InChI=1S/C8H17ClO/c1-2-3-4-5-6-7-10-8-9/h2-8H2,1H3 |
Clave InChI |
MPJFBKWQLMDKEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


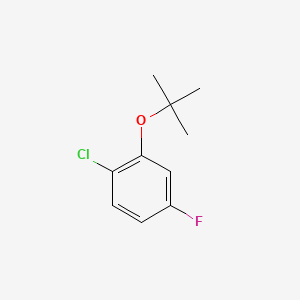





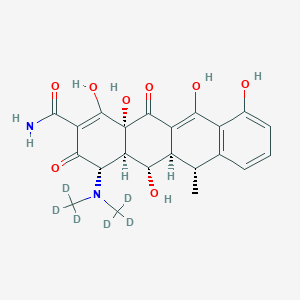
![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)
